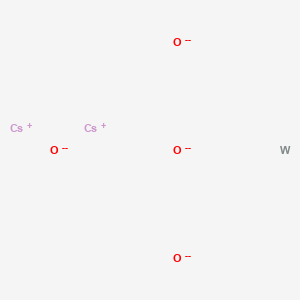

Cesium tungsten oxide (Cs2WO4)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cesium tungsten oxide (Cs2WO4) is a chemical compound that has garnered significant interest due to its unique properties and potential applications. It is a white, hygroscopic powder that is soluble in water. This compound is known for its excellent optical properties, particularly its ability to absorb near-infrared (NIR) light while maintaining high transparency in the visible light spectrum . These properties make it a valuable material for various industrial and scientific applications.

Mecanismo De Acción

Mode of Action

The mode of action of Cs2WO4 involves its interaction with these biological targets. It is known to have acute toxicity and can cause irritant effects when it comes into contact with skin or eyes .

Biochemical Pathways

Given its chemical properties, it may interact with various biochemical pathways, potentially leading to a range of downstream effects .

Pharmacokinetics

It is known that cs2wo4 is soluble in water , which could influence its bioavailability and pharmacokinetic profile.

Result of Action

The molecular and cellular effects of Cs2WO4’s action are largely unknown. It is known to cause inflammation when it comes into contact with skin or eyes .

Action Environment

The action, efficacy, and stability of Cs2WO4 can be influenced by various environmental factors. For instance, it is known to be hygroscopic , meaning it readily absorbs moisture from the environment. This could potentially affect its stability and action. Furthermore, Cs2WO4 should be stored under normal temperature and pressure to ensure its stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cesium tungsten oxide can be synthesized through several methods, including high-pressure wet-chemical routes, solvothermal and hydrothermal methods, and solid-state reactions . One common method involves dissolving a tungsten-containing compound in dilute nitric acid, followed by the addition of a cesium-containing compound. The mixture is then heated and stirred to form a precursor solution, which is subsequently aged, dried, and calcined at high temperatures to yield cesium tungsten oxide .

Industrial Production Methods: In industrial settings, cesium tungsten oxide is often produced using a solid-fed spray pyrolysis method. This involves feeding solid precursors into a high-temperature reactor, where they undergo pyrolysis to form highly crystalline cesium tungsten oxide nanoparticles. This method allows for precise control over the stoichiometry and particle size of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Cesium tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its ability to absorb NIR light, which can induce photothermal conversion reactions .

Common Reagents and Conditions: Common reagents used in reactions with cesium tungsten oxide include nitric acid, cesium salts, and tungsten compounds. Reaction conditions typically involve high temperatures and controlled atmospheres to ensure the desired phase and purity of the product .

Major Products: The major products formed from reactions involving cesium tungsten oxide depend on the specific reaction conditions and reagents used. For example, in photothermal conversion reactions, the absorbed NIR light is converted into heat, which can be used for applications such as water evaporation and photothermal therapy .

Aplicaciones Científicas De Investigación

Cesium tungsten oxide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst and in photocatalytic processes. In biology and medicine, its NIR absorption properties make it a promising material for photothermal therapy, where it can be used to target and destroy cancer cells . In industry, cesium tungsten oxide is used in the production of NIR shielding materials, optical coatings, and transparent solar filters .

Comparación Con Compuestos Similares

- Tungsten trioxide (WO3)

- Cesium tungsten bronze (CsxWO3)

- Sodium tungsten oxide (Na2WO4)

- Potassium tungsten oxide (K2WO4)

Cesium tungsten oxide stands out due to its combination of optical properties, stability, and versatility in various applications.

Propiedades

Número CAS |

13587-19-4 |

|---|---|

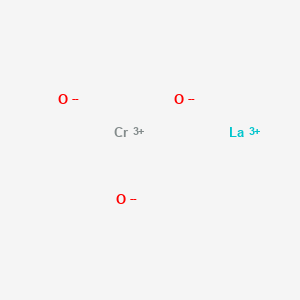

Fórmula molecular |

CsOW |

Peso molecular |

332.74 g/mol |

Nombre IUPAC |

dicesium;oxygen(2-);tungsten |

InChI |

InChI=1S/Cs.O.W |

Clave InChI |

ZOQFQCPEFAOSCA-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[Cs+].[Cs+].[W] |

SMILES canónico |

O=[W].[Cs] |

| 13587-19-4 | |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dihydrocyclopenta[c][1,2]dithiole-3(4H)-thione](/img/structure/B76147.png)

![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)